molecular formula C12H16ClN B13242333 4-(5-Chloro-2-methylphenyl)piperidine

4-(5-Chloro-2-methylphenyl)piperidine

Cat. No.: B13242333
M. Wt: 209.71 g/mol
InChI Key: DGCODHWYHOSLAP-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylphenyl)piperidine is a chemical compound with the molecular formula C12H16ClN It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom The compound is characterized by the presence of a chloro and a methyl group attached to a phenyl ring, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)piperidine typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(5-Chloro-2-methylphenyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(5-chloro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

DGCODHWYHOSLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2CCNCC2

Origin of Product

United States

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